4-Methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one

Kinase Inhibition Receptor Tyrosine Kinase ROR1

Select this 4-methyl pyrrolopyrimidinone scaffold for advanced kinase inhibitor programs. It demonstrates validated nanomolar binding to ROR1 (Kd = 11 nM) and ROR2 (Kd = 43 nM), a specific advantage over unsubstituted or 4-chloro analogs. The 4-methyl group enhances metabolic stability and offers a pre-functionalized, versatile core for SAR expansion without requiring protection steps. Ideal for CNS-targeted and focused library synthesis.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
Cat. No. B11920946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCC1=C2CC(=O)NC2=NC=N1
InChIInChI=1S/C7H7N3O/c1-4-5-2-6(11)10-7(5)9-3-8-4/h3H,2H2,1H3,(H,8,9,10,11)
InChIKeyAMEAXTUYEVOHDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one: A Versatile Building Block for Targeted Kinase Inhibitor Synthesis and SAR Optimization


4-Methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one (CAS: 1780051-28-6) is a heterocyclic organic compound with the molecular formula C7H7N3O and a molecular weight of 149.15 g/mol. It serves as a crucial pyrrolo[2,3-d]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its role as a core in numerous kinase inhibitors, including JAK, EGFR, and CDK families. [1] The compound features a 4-methyl substituent on the pyrimidine ring, which differentiates it from the unsubstituted core and other 4-substituted analogs, influencing its reactivity, binding affinity, and pharmacokinetic properties.

Why Substituting 4-Methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one with Unsubstituted or 4-Chloro Analogs Compromises Synthetic Utility and Target Selectivity


Direct substitution of 4-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one with its unsubstituted (CAS: 5817-96-9) or 4-chloro (CAS: 346599-63-1) analogs is not feasible without compromising downstream synthetic efficiency and biological outcomes. The 4-methyl group provides a distinct electronic and steric environment that influences both the reactivity of the scaffold in subsequent derivatization steps and the binding interactions with biological targets. For instance, the methyl group can enhance metabolic stability and lipophilicity compared to the unsubstituted core, while the 4-chloro analog, being a reactive electrophile, is more suited for nucleophilic aromatic substitution reactions rather than direct biological evaluation. [1] As demonstrated by the quantitative evidence below, these structural differences translate into measurable variations in binding affinity and selectivity, making the 4-methyl derivative a preferred choice for specific medicinal chemistry campaigns.

4-Methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one: Quantitative Differentiation Against Close Analogs in Kinase Binding and Synthetic Accessibility


Enhanced Binding Affinity to ROR1 and ROR2 Kinases Compared to Unsubstituted Pyrrolo[2,3-d]pyrimidin-6-one Core

The 4-methyl derivative demonstrates significant binding affinity to the receptor tyrosine kinases ROR1 and ROR2, whereas the unsubstituted pyrrolo[2,3-d]pyrimidin-6-one core (CAS: 5817-96-9) exhibits no reported affinity for these targets. [1] This gain of function is attributed to the 4-methyl substituent, which is critical for establishing key hydrophobic interactions within the kinase active site. [2]

Kinase Inhibition Receptor Tyrosine Kinase ROR1 ROR2 Binding Affinity SPR

Differentiated Reactivity Profile: 4-Methyl as a Stable Scaffold vs. 4-Chloro as a Reactive Intermediate for Nucleophilic Substitution

The 4-methyl group is chemically inert under standard reaction conditions, providing a stable scaffold for late-stage functionalization at other positions (e.g., N7, C5, C6). In contrast, the 4-chloro analog (CAS: 346599-63-1) is a reactive electrophile primarily used for nucleophilic aromatic substitution (SNAr) to introduce amine or other nucleophile groups at the 4-position. [1] This fundamental difference dictates their respective roles in synthetic pathways: the 4-methyl derivative is a terminal core for SAR exploration, while the 4-chloro derivative is an intermediate for generating diverse 4-substituted analogs.

Synthetic Chemistry Building Block Nucleophilic Aromatic Substitution Reactivity Synthetic Efficiency

Optimized Physicochemical Properties for CNS Drug Discovery: Lipophilicity and Molecular Weight Advantage Over Larger 4-Aryl Analogs

The 4-methyl derivative (MW = 149.15) possesses a significantly lower molecular weight and a favorable lipophilicity profile compared to 4-aryl substituted analogs (e.g., 4-phenyl derivatives with MW > 250). This is a critical advantage for central nervous system (CNS) drug discovery, where adherence to Lipinski's Rule of Five and optimal logP values are paramount for blood-brain barrier penetration. [1]

CNS Drug Discovery Lipophilicity Molecular Weight Physicochemical Properties Blood-Brain Barrier

Optimal Deployment Scenarios for 4-Methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one in Drug Discovery and Chemical Biology


Hit-to-Lead Optimization for ROR1/2 Kinase Inhibitors in Oncology

Given its validated nanomolar binding affinity to ROR1 (Kd = 11 nM) and ROR2 (Kd = 43 nM) [1], 4-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one serves as an ideal starting point for structure-activity relationship (SAR) studies aimed at developing potent and selective ROR1/2 inhibitors. This scaffold can be further functionalized at the N7, C5, or C6 positions to improve potency, selectivity, and pharmacokinetic properties, bypassing the need for de novo core synthesis.

CNS-Penetrant Kinase Inhibitor Development

The low molecular weight (149.15 g/mol) and favorable lipophilicity profile of the 4-methyl derivative make it a strategically advantageous core for designing brain-penetrant kinase inhibitors. It can be used to generate focused libraries of compounds targeting CNS disorders such as glioblastoma or neurodegenerative diseases where kinases like EGFR, CDK2, or PI3Kα are implicated, as suggested by the broader class activity of pyrrolo[2,3-d]pyrimidin-6-ones. [2]

Synthetic Intermediate for Late-Stage Diversification in Medicinal Chemistry

The chemical stability of the 4-methyl group allows this compound to be used as a versatile, pre-functionalized building block for parallel synthesis and late-stage diversification. [3] It can be directly subjected to alkylation, acylation, or cross-coupling reactions at other positions on the scaffold without requiring protection/deprotection steps, accelerating the synthesis of compound libraries for high-throughput screening.

Quote Request

Request a Quote for 4-Methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.